molecular formula C9H6N4S2 B12614402 5-{4-[(Prop-2-yn-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine CAS No. 647860-05-7

5-{4-[(Prop-2-yn-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine

Cat. No.: B12614402
CAS No.: 647860-05-7
M. Wt: 234.3 g/mol
InChI Key: HZUIXKPLPVWAHK-UHFFFAOYSA-N
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Description

5-{4-[(Prop-2-yn-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine is a heterocyclic compound that features a unique combination of sulfur, nitrogen, and carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(Prop-2-yn-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine typically involves the following steps:

    Formation of the 1,2,5-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate nitrile under acidic conditions.

    Introduction of the prop-2-yn-1-yl group: This step involves the alkylation of the thiadiazole ring with propargyl bromide in the presence of a base such as potassium carbonate.

    Formation of the pyrimidine ring: The final step involves the cyclization of the intermediate with a suitable pyrimidine precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(Prop-2-yn-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-{4-[(Prop-2-yn-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-{4-[(Prop-2-yn-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with key residues involved in the catalytic process. Additionally, its unique structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-{4-[(Prop-2-yn-1-yl)sulfanyl]-1,2,3-triazol-3-yl}pyrimidine
  • 5-{4-[(Prop-2-yn-1-yl)sulfanyl]-1,2,4-triazol-3-yl}pyrimidine
  • 5-{4-[(Prop-2-yn-1-yl)sulfanyl]-1,3,4-thiadiazol-3-yl}pyrimidine

Uniqueness

5-{4-[(Prop-2-yn-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine is unique due to the presence of the 1,2,5-thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

CAS No.

647860-05-7

Molecular Formula

C9H6N4S2

Molecular Weight

234.3 g/mol

IUPAC Name

3-prop-2-ynylsulfanyl-4-pyrimidin-5-yl-1,2,5-thiadiazole

InChI

InChI=1S/C9H6N4S2/c1-2-3-14-9-8(12-15-13-9)7-4-10-6-11-5-7/h1,4-6H,3H2

InChI Key

HZUIXKPLPVWAHK-UHFFFAOYSA-N

Canonical SMILES

C#CCSC1=NSN=C1C2=CN=CN=C2

Origin of Product

United States

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